2-[(1H-Pyrazol-4-yl)amino]benzonitrile
Description
Contextualization within Benzonitrile (B105546) and Pyrazole (B372694) Derivatives Research
Benzonitrile derivatives, characterized by a benzene (B151609) ring substituted with a cyano group (-C≡N), are a cornerstone in the synthesis of pharmaceuticals, dyes, and agrochemicals. The nitrile group is a versatile functional group that can participate in various chemical transformations. In medicinal chemistry, the benzonitrile moiety is often explored for its ability to act as a hydrogen bond acceptor and for its role in modulating the electronic properties of a molecule.
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. mdpi.commdpi.com This is due to its presence in numerous compounds with a wide array of biological activities. Pyrazole derivatives have been successfully developed into drugs for various conditions, demonstrating their versatility and clinical relevance. nih.gov The research landscape for pyrazole derivatives is vast, with ongoing investigations into their potential as anti-inflammatory, anticancer, antimicrobial, and analgesic agents, among others. mdpi.com
The combination of these two scaffolds in 2-[(1H-Pyrazol-4-yl)amino]benzonitrile results in a molecule with the potential for diverse biological interactions, making it a compelling subject for scientific investigation.
Historical Context of Pyrazolylaminobenzonitriles in Academic Research
The study of pyrazole derivatives has a long history, dating back to the synthesis of the first pyrazolone (B3327878) by Ludwig Knorr in 1883. researchgate.net Since then, the field has evolved significantly, with a major focus on the pharmacological applications of these compounds. nih.gov The exploration of aminopyrazoles as versatile building blocks in medicinal chemistry has been a particularly fruitful area of research. mdpi.comnih.gov
The specific emergence of pyrazolylaminobenzonitriles as a distinct class of compounds in academic research is more recent and is closely tied to the rise of targeted therapies in medicine, particularly the development of protein kinase inhibitors. mdpi.com While early research on pyrazoles focused on a broad range of biological activities, the late 20th and early 21st centuries saw a surge in the investigation of pyrazole-containing compounds as modulators of specific biological targets. The benzonitrile moiety, often used as a bioisostere for other functional groups, was incorporated into these pyrazole scaffolds to fine-tune their binding affinities and pharmacokinetic properties. The development of kinase inhibitors, in particular, has seen the frequent use of the pyrazole core, highlighting its importance in modern drug discovery. mdpi.com
Significance and Academic Research Motivations for Studying this compound
The primary motivation for the academic and industrial research into this compound and its analogs stems from their potential as inhibitors of protein kinases. mdpi.com Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. mdpi.com
The aminopyrazole core of this compound is a key structural motif found in numerous kinase inhibitors. mdpi.comnih.gov It can form critical hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors. This "hinge-binding" motif is a well-established strategy for achieving potent and selective kinase inhibition.
The academic interest in this class of compounds is therefore driven by several key factors:
Anticancer Potential: As many kinases are oncogenes, their inhibition is a major strategy in cancer therapy. The pyrazolylaminobenzonitrile scaffold is being investigated for its ability to target various kinases implicated in tumor growth and progression. mdpi.com
Anti-inflammatory Properties: Kinases are also key mediators of inflammatory pathways. The development of selective kinase inhibitors with the pyrazolylaminobenzonitrile core offers a promising approach for the treatment of autoimmune and inflammatory diseases.
Privileged Scaffold: The proven track record of the pyrazole ring in approved drugs and clinical candidates makes it an attractive starting point for new drug discovery programs. mdpi.commdpi.com
Synthetic Accessibility: The synthesis of pyrazolylaminobenzonitrile derivatives is generally achievable through established synthetic methodologies, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The study of this compound and its derivatives is therefore a vibrant area of research with the potential to deliver novel therapeutic agents for a range of diseases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2060057-05-6 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-ylamino)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-5-8-3-1-2-4-10(8)14-9-6-12-13-7-9/h1-4,6-7,14H,(H,12,13) |
InChI Key |
QEGBMVYSSQBCFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC2=CNN=C2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 1h Pyrazol 4 Yl Amino Benzonitrile
Electrophilic and Nucleophilic Substitution Reactions on Benzonitrile (B105546) and Pyrazole (B372694) Moieties
The reactivity of 2-[(1H-Pyrazol-4-yl)amino]benzonitrile towards substitution reactions is complex, with each moiety exhibiting distinct electronic properties.
Pyrazole Moiety: The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. It is considered an electron-rich system and is generally susceptible to electrophilic aromatic substitution. The presence of the amino group at the C4 position further activates the ring towards electrophiles. However, the position of substitution (C3 or C5) would be influenced by the tautomeric form of the pyrazole ring and the directing effects of both the amino group and the N-H proton.
Benzonitrile Moiety: In contrast, the benzonitrile ring is electron-deficient due to the strong electron-withdrawing and deactivating nature of the cyano (-CN) group. scribd.com This deactivation makes electrophilic aromatic substitution on the benzonitrile ring significantly more difficult compared to unsubstituted benzene (B151609). Any substitution would be directed to the meta position relative to the cyano group.
Conversely, the electron-withdrawing character of the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) . scribd.com The reaction is facilitated by the stabilization of the negative charge in the intermediate Meisenheimer complex. scribd.com In the context of this compound, if a suitable leaving group were present on the benzonitrile ring (e.g., a halogen), nucleophilic substitution would be a viable reaction pathway. For instance, studies on 4-halonitro-pyrazolecarboxylic acids have shown that nucleophilic substitution with arylamines can occur, demonstrating the feasibility of such reactions on substituted pyrazole systems. osti.gov
The table below summarizes the expected reactivity of each moiety towards substitution reactions.
| Moiety | Reagent Type | Reactivity | Directing Influence |
| Pyrazole Ring | Electrophile | Activated | Substitution likely at C3 and C5 positions, influenced by the amino group and tautomeric form. |
| Benzonitrile Ring | Electrophile | Deactivated | Substitution, if forced, would occur at the meta position relative to the -CN group. |
| Benzonitrile Ring | Nucleophile | Activated | Substitution is favored, particularly at positions ortho and para to the -CN group (requires a leaving group). |
Cyclization and Ring-Forming Reactions Involving the Core Scaffold
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group, makes it an excellent precursor for a variety of cyclization and ring-forming reactions to construct fused heterocyclic systems. Such reactions are a cornerstone of heterocyclic synthesis, leveraging intramolecular reactions to build molecular complexity. researchgate.netresearchgate.net
The aminopyrazole-o-aminonitrile scaffold is a well-established synthon for the preparation of pyrazolo[3,4-d]pyrimidines, which are recognized as purine (B94841) analogs with significant pharmacological importance. nih.gov The reaction typically involves condensation with a one-carbon synthon, such as formic acid or formamide, leading to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core.
Furthermore, the nitrile group can participate in cycloaddition reactions or be transformed into other functional groups (e.g., amidine, carboxylic acid) that can subsequently undergo intramolecular cyclization. For example, multicomponent reactions involving 5-aminopyrazoles and malononitrile (B47326) have been used to construct complex fused systems like pyrazolo[3,4-b]pyridines. rsc.org These reactions often proceed through a series of condensation and cyclization steps, highlighting the versatility of the aminonitrile functionality. rsc.org
Below is a table of potential cyclization reactions for the this compound scaffold.
| Reagent(s) | Resulting Fused System | Reaction Type |
| Formic Acid / Triethyl Orthoformate | Pyrazolo[3,4-d]pyrimidine | Intramolecular Cyclocondensation |
| Guanidine | 2,4-Diaminopyrazolo[3,4-d]pyrimidine | Cyclocondensation |
| Isothiocyanates, followed by an α-halo ketone | Pyrazolo[3,4-d]pyrimidine-thiones | Addition-Cyclization |
| Ketones with α-methylene group | Pyrazolo[3,4-b]pyridine | Condensation-Cyclization |
Tautomerism and Isomerism of the Pyrazole Scaffold within the Compound
Pyrazoles are known to exhibit prototropic tautomerism, a phenomenon that can significantly influence their reactivity and biological activity. encyclopedia.pubnih.govresearchgate.net For an N-unsubstituted pyrazole like the one in this compound, the proton on the ring nitrogen can reside on either of the two nitrogen atoms. This is known as annular prototropic tautomerism, resulting in an equilibrium between two tautomeric forms. nih.gov
In the case of this compound, the two possible tautomers are:
2-{[1H-Pyrazol-4-yl]amino}benzonitrile
2-{[2H-Pyrazol-4-yl]amino}benzonitrile
Figure 1. Annular prototropic tautomerism in the pyrazole scaffold of this compound.
Reaction Kinetics and Thermodynamic Considerations in Derivatization
The derivatization of this compound can lead to different products depending on whether the reaction is under kinetic or thermodynamic control. frontiersin.org This is particularly relevant in cyclization reactions where multiple pathways may exist, leading to isomeric products.
Kinetic Control: At lower temperatures or with shorter reaction times, the major product formed is the one that is produced the fastest, i.e., the one with the lowest activation energy. This is the kinetically controlled product.
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible, and the most stable product will predominate. This is the thermodynamically controlled product.
In the synthesis of fused heterocyclic systems from aminoazoles, the formation of different isomers can sometimes be rationalized by considering kinetic versus thermodynamic pathways. frontiersin.org For example, an initial nucleophilic attack might occur at the most sterically accessible site (kinetic product), but upon heating, this may rearrange to a more thermodynamically stable isomer. The energy barrier for intermolecular proton exchange in pyrazole tautomerism is relatively low (10–14 kcal/mol), suggesting that tautomeric interconversion is rapid and that reactions will likely proceed from the most stable tautomer present in the equilibrium. nih.gov
The following table illustrates how reaction conditions can influence product formation in the derivatization of a hypothetical bifunctional scaffold.
| Condition | Favored Product | Rationale |
| Low Temperature, Short Reaction Time | Kinetic Product | Formed via the lowest activation energy pathway. |
| High Temperature, Long Reaction Time | Thermodynamic Product | The most stable product, favored under equilibrium conditions. |
| Use of a specific catalyst | Varies | Can lower the activation energy for one pathway over another, selectively favoring one product. |
| Solvent Choice | Varies | Can selectively solvate and stabilize transition states, influencing reaction rates. |
Catalyst Development for Derivatization Reactions
The development of efficient catalysts is crucial for controlling the regioselectivity and yield of derivatization reactions involving the this compound scaffold. A variety of catalytic systems have been employed for reactions on related aminopyrazole and aminonitrile structures.
Lewis Acids: Lewis acids such as indium(III) chloride (InCl3) have been shown to promote cyclocondensation reactions between 4-amino-1H-pyrazole-5-carboxamides and aldehydes, leading to the formation of pyrazolo[4,3-d]pyrimidin-7-ones. frontiersin.org These catalysts activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amino group of the pyrazole.
Organocatalysts: Simple organic molecules like piperidine (B6355638) and taurine (B1682933) have been effectively used to catalyze multicomponent reactions for the synthesis of pyrano[2,3-c]pyrazoles in aqueous media. nih.gov These catalysts can activate substrates through the formation of reactive intermediates like enamines or iminium ions.
Nanocatalysts: Modern catalytic approaches include the use of heterogeneous nanocatalysts, which offer advantages such as high efficiency, ease of separation, and reusability. For instance, tannic acid-functionalized silica-coated Fe3O4 nanoparticles have been developed as a green, magnetically separable catalyst for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov
The choice of catalyst can significantly influence the outcome of a reaction, enabling transformations that may not be feasible under thermal conditions alone.
| Catalyst Type | Example(s) | Reaction Type Promoted | Potential Application for Core Scaffold |
| Lewis Acids | InCl3, AlCl3, FeCl3 | Cyclocondensation, Friedel-Crafts | Synthesis of fused pyrazolo-pyrimidines. |
| Organocatalysts | Piperidine, DBU, Taurine | Multicomponent Reactions, Cycloadditions | One-pot synthesis of complex heterocyclic systems. nih.govnih.gov |
| Nanocatalysts | Fe3O4@SiO2@Tannic acid | Multicomponent Synthesis | Green synthesis of pyrazole derivatives. nih.gov |
| Halogen-based | Molecular Iodine (I2) | Oxidative Cyclization, C-H Sulfonylation | Construction of fused rings via C-N/C-C bond formation. frontiersin.orgnih.gov |
Advanced Structural Characterization and Spectroscopic Analysis
Single-Crystal X-Ray Diffraction Studies of Pyrazolylaminobenzonitriles
The manner in which molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In pyrazolylaminobenzonitriles, hydrogen bonding and π-stacking are the predominant forces dictating the supramolecular architecture.
Hydrogen Bonding: The pyrazole (B372694) ring contains both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen atom), while the aminobenzonitrile moiety features an N-H donor and a nitrile nitrogen acceptor. These functional groups facilitate the formation of robust intermolecular hydrogen bonds, often leading to the creation of chains, sheets, or more complex three-dimensional networks that stabilize the crystal structure. researchgate.netnih.govrsc.orgresearchgate.net For instance, the N-H of the pyrazole can form a strong hydrogen bond with the nitrogen of the nitrile group of an adjacent molecule, creating well-defined structural motifs.
Interactive Table: Typical Intermolecular Interactions in Pyrazolylaminobenzonitriles
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Geometry |
| Hydrogen Bond | Pyrazole N-H | Nitrile N | 2.8 - 3.2 | Linear or near-linear |
| Hydrogen Bond | Amino N-H | Pyrazole N | 2.9 - 3.3 | Linear or near-linear |
| π-π Stacking | Benzonitrile (B105546) Ring | Benzonitrile Ring | 3.3 - 3.8 | Parallel-displaced |
| π-π Stacking | Pyrazole Ring | Pyrazole Ring | 3.4 - 3.8 | Parallel-displaced or T-shaped |
While individual rings in 2-[(1H-Pyrazol-4-yl)amino]benzonitrile are rigid, rotation is possible around the single bonds of the amino linker (C-N bonds). The specific conformation adopted by the molecule in the solid state is determined by the interplay between intramolecular steric effects and the optimization of intermolecular packing forces. nih.govmdpi.com X-ray diffraction data provides the precise torsion angles between the planes of the pyrazole and benzonitrile rings. This analysis reveals whether the molecule adopts a planar or a twisted conformation in the crystal. researchgate.net The observed conformation is often the one that best facilitates the formation of strong intermolecular hydrogen bonds and efficient π-stacking, thereby maximizing the crystal lattice energy. mdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution and Solid-State Structures
NMR spectroscopy is an indispensable tool for structural elucidation, providing detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint of its molecular structure. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment. rsc.org
¹H NMR Spectrum: In the proton NMR spectrum, the aromatic protons on the benzonitrile ring typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the ring current. rsc.org The protons on the pyrazole ring also resonate in the aromatic region. researchgate.net The N-H protons of the pyrazole and the amino linker often appear as broader signals whose chemical shifts can be solvent-dependent. researchgate.net
¹³C NMR Spectrum: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom. The carbon of the nitrile group (-C≡N) is characteristically found far downfield (typically 115-125 ppm). rsc.org The aromatic carbons of the benzonitrile and pyrazole rings resonate in the approximate range of 100-150 ppm. rsc.orgnih.gov The specific chemical shifts help to confirm the substitution pattern on both rings.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| Benzonitrile C1-CN | - | ~118 | Singlet, Nitrile Carbon |
| Benzonitrile C2-NH | - | ~145 | Singlet, Attached to Amino |
| Benzonitrile C3-C6 | 7.0 - 7.8 | 115 - 135 | Multiplets |
| Amino N-H | 5.0 - 8.0 | - | Broad Singlet |
| Pyrazole C3', C5' | 7.5 - 8.0 | ~130 | Doublets |
| Pyrazole C4' | - | ~110 | Singlet, Attached to Amino |
| Pyrazole N-H | 10.0 - 13.0 | - | Broad Singlet |
*Predicted values are based on data for analogous structures and may vary with solvent and experimental conditions. rsc.orgresearchgate.netrsc.orgchemicalbook.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would show correlations between neighboring protons on the benzonitrile ring, helping to assign their specific positions. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments reveal which protons are directly attached to which carbon atoms. This allows for the direct correlation of the proton signals with their corresponding carbon signals from the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for connecting different parts of the molecule. For example, it could show a correlation between the amino N-H proton and the carbons of both the pyrazole and benzonitrile rings, definitively proving the connectivity of the molecular fragments.
While X-ray diffraction is ideal for single crystals, solid-state NMR (ssNMR) is an excellent technique for analyzing polycrystalline or amorphous solids. mit.eduspringernature.com It is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of a compound can have distinct physical properties.
Solid-state NMR spectra are sensitive to the local environment of the nuclei, which is influenced by the crystal packing. nih.gov Therefore, different polymorphs of a pyrazolylaminobenzonitrile would yield different ssNMR spectra. nih.gov By comparing the spectra, one can identify the presence of a specific polymorph or a mixture of forms, providing critical information for materials characterization. researchgate.net
High-Resolution Mass Spectrometry for Structural Confirmation and Isotope Patterns
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in pharmaceutical analysis for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). nih.gov For this compound (Molecular Formula: C₁₀H₈N₄), the theoretical exact mass can be calculated, providing a critical benchmark for experimental verification.
The molecular formula C₁₀H₈N₄ yields a calculated monoisotopic mass of approximately 184.0749 Da. In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺. The instrument would then measure the m/z of this ion with high accuracy, typically to within a few parts per million (ppm). An experimental mass measurement that aligns with the theoretical value provides strong evidence for the compound's identity and elemental formula. researchgate.net
Furthermore, HRMS can resolve the isotopic pattern of the molecular ion, which arises from the natural abundance of isotopes like ¹³C and ¹⁵N. For the [M+H]⁺ ion of this compound, the mass spectrum would show the monoisotopic peak (A) corresponding to the ion containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N). It would also display smaller peaks at subsequent mass units (A+1, A+2), whose relative intensities are predictable based on the number of carbon and nitrogen atoms in the molecule. The A+1 peak, for instance, primarily results from the presence of one ¹³C atom or one ¹⁵N atom in the molecule. This characteristic isotope distribution serves as an additional layer of structural confirmation.
Table 1: Predicted HRMS Data for this compound
| Molecular Formula | Species | Calculated m/z |
|---|---|---|
| C₁₀H₈N₄ | [M] | 184.0749 |
| C₁₀H₉N₄⁺ | [M+H]⁺ | 185.0822 |
Note: Data is calculated based on the molecular formula and has not been determined experimentally in the cited sources.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within a molecule. thermofisher.com By analyzing the vibrational modes of the bonds, these techniques allow for comprehensive structural characterization.
For this compound, the spectra would be dominated by characteristic vibrations of the nitrile, secondary amine, pyrazole, and benzene (B151609) ring moieties.
Nitrile Group (C≡N): A strong, sharp absorption band corresponding to the C≡N stretching vibration is expected in the FTIR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. This is often a very distinct peak with little interference.
Amino Group (N-H): The N-H stretching vibration of the secondary amine bridge is expected to appear as a single, sharp band in the 3300-3500 cm⁻¹ region. The N-H bending vibration would be observed in the 1550-1650 cm⁻¹ range.
Aromatic and Heteroaromatic Rings:
C-H Stretching: Aromatic C-H stretching vibrations from both the benzonitrile and pyrazole rings typically occur above 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations from the C=C bonds in the benzene ring and the C=C and C=N bonds in the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ range and are indicative of the substitution pattern on the benzene ring.
While FTIR and Raman are complementary techniques, a key difference is that the C≡N stretch tends to be strong in both, while the symmetrical vibrations of the aromatic rings are often more intense in the Raman spectrum. globalresearchonline.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic/Heteroaromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp |
| Aromatic/Heteroaromatic | C=C / C=N Stretch | 1400 - 1600 | Medium-Strong |
| Secondary Amine | N-H Bend | 1550 - 1650 | Medium |
Note: This table is predictive and based on characteristic frequencies for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems. The structure of this compound contains multiple chromophores—the benzonitrile system and the pyrazole ring—linked by an amino group, creating an extended conjugated system.
The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions. sharif.edu
π → π Transitions:* These are high-energy transitions that involve promoting an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and heteroaromatic systems and typically result in strong absorption bands. The extended conjugation between the benzonitrile and pyrazole rings is expected to cause a bathochromic shift (shift to longer wavelength) compared to the individual, unconjugated chromophores. For instance, pyrazole itself has a primary absorption maximum around 203 nm. researchgate.net
n → π Transitions:* These transitions involve promoting a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. They are generally of lower intensity than π → π* transitions.
Computational Chemistry and Theoretical Studies on 2 1h Pyrazol 4 Yl Amino Benzonitrile
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's chemical behavior.
Density Functional Theory (DFT) Studies on Optimized Geometry and Energetics
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For derivatives of the pyrazole (B372694) family, the B3LYP functional combined with basis sets such as 6-311+G(d,p) is commonly employed to achieve a balance between accuracy and computational cost.
Key energetic properties derived from these calculations include the total energy, heat of formation, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and electron conductivity; a smaller gap generally implies higher reactivity.
Table 1: Illustrative Geometrical Parameters from DFT Optimization (Note: This table is a representative example of data obtained from DFT calculations for similar heterocyclic compounds, as specific data for 2-[(1H-Pyrazol-4-yl)amino]benzonitrile is not available in the cited literature.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length | C-N (Amino Bridge) | ~1.38 Å |
| Bond Length | C≡N (Nitrile) | ~1.16 Å |
| Bond Angle | C-N-C (Amino Bridge) | ~128° |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational freedom is around the C-N bond connecting the benzonitrile (B105546) and pyrazole rings.
By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the lowest-energy (most stable) conformations and the energy barriers that separate them. Such studies can identify stable conformers (e.g., syn and anti orientations) arising from the relative positioning of the rings. This analysis is vital for understanding how the molecule's shape influences its interactions with other molecules, which is particularly important in fields like drug design and materials science.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used with DFT to calculate the nuclear magnetic shielding tensors, from which 1H and 13C NMR chemical shifts can be predicted. These theoretical values, when compared to experimental data, can help confirm the molecular structure and assign specific peaks.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the peaks in an infrared (IR) spectrum. The theoretical spectrum can be used to assign vibrational modes to the experimental bands, providing insight into the molecule's functional groups and bonding.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. This method predicts the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively.
Validation of these computational predictions against experimental data is a crucial step. A strong correlation between the calculated and observed spectra provides confidence in the accuracy of the computed molecular structure and electronic properties.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the geometries and energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be mapped out.
This involves locating the transition state (the maximum energy point along the reaction coordinate) and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a found transition state correctly connects the reactants and products. These studies provide a molecular-level understanding of reaction kinetics and thermodynamics that can be difficult to obtain through experimental means alone.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential.
The MEP map visually identifies the electron-rich and electron-poor regions of this compound.
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this molecule, such regions would be expected around the nitrogen atom of the nitrile group and the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons.
Positive Regions (Blue): These areas are electron-poor, typically around hydrogen atoms (especially the N-H protons), and are favorable sites for nucleophilic attack.
Neutral Regions (Green): These areas have a near-zero potential.
Analysis of the MEP provides insights into intermolecular interactions, such as hydrogen bonding, and helps predict how the molecule will interact with other chemical species. Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, complements the MEP by providing quantitative values for the partial atomic charges on each atom, further clarifying the electronic landscape of the molecule.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamide |
| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) analysis is a critical tool in computational chemistry for understanding the electronic properties and reactivity of a molecule. This analysis primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides valuable information about the molecule's chemical stability and reactivity.
For compounds structurally related to this compound, such as aminopyrazole and aminobenzonitrile derivatives, Density Functional Theory (DFT) is a commonly employed method for these calculations. arabjchem.orgnih.gov Studies on similar aminopyrazole derivatives have shown that they possess a low HOMO-LUMO energy gap, which is indicative of high chemical reactivity and potential biological activity. arabjchem.org For instance, certain functionalized 4-aminopyrazole derivatives have been reported to have HOMO-LUMO energy gaps ranging from 1.16 to 2.35 eV. arabjchem.org
The distribution of HOMO and LUMO orbitals also reveals important information. In related aminobenzonitrile derivatives, the HOMO and LUMO are often delocalized over the π systems of the aromatic rings and the connecting bridge. nih.gov This delocalization is crucial for the molecule's electronic transitions and interactions with other molecules.
From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to further characterize the molecule's behavior. These descriptors provide a quantitative measure of different aspects of chemical reactivity.
Table 1: Chemical Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
These theoretical calculations are instrumental in predicting the reactivity and pharmacokinetic properties of new chemical entities, guiding the synthesis of more potent and selective molecules.
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking and dynamics simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods are fundamental in structure-based drug design.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of protein kinase inhibitors. mdpi.commdpi.com Consequently, it is plausible that this compound and its derivatives could target kinases. Molecular docking studies on similar pyrazole-based compounds have frequently identified key interactions within the ATP-binding site of various kinases, including Janus kinase 2 (JAK2), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs). tojqi.netresearchgate.netnih.gov
Commonly observed interactions in docking studies of pyrazole derivatives include:
Hydrogen Bonding: The pyrazole and amino groups can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase domain. researchgate.net
Hydrophobic Interactions: The aromatic rings of the pyrazole and benzonitrile moieties can engage in hydrophobic interactions with nonpolar residues in the active site. researchgate.net
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. nih.gov MD simulations provide a more dynamic picture of the binding event, helping to validate the docking poses and assess the flexibility of the complex. rsc.org
Table 2: Typical Steps in Molecular Docking and Dynamics Simulations
| Step | Description |
| 1. Target Preparation | The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. |
| 2. Ligand Preparation | The 3D structure of the ligand is generated and its energy is minimized to obtain a stable conformation. |
| 3. Docking Simulation | The ligand is placed in the active site of the target protein, and various conformations and orientations are sampled to find the most favorable binding pose, which is typically scored based on binding energy. |
| 4. Analysis of Results | The predicted binding poses and interactions are analyzed to understand the key molecular recognition events. |
| 5. Molecular Dynamics Simulation | The most promising ligand-protein complex from docking is subjected to a simulation in a more realistic environment (e.g., including water and ions) to assess its stability and dynamics. |
These computational approaches are invaluable for predicting the binding mode of potential inhibitors and guiding the design of new derivatives with improved affinity and selectivity.
Chemoinformatic Analysis for Virtual Screening and Scaffold Exploration
Chemoinformatic analysis plays a pivotal role in modern drug discovery by enabling the efficient exploration of large chemical libraries and the identification of promising lead compounds. For a scaffold like this compound, chemoinformatic methods can be used for virtual screening and to explore structural modifications that could enhance its biological activity.
Virtual screening involves the use of computational methods to screen large databases of compounds to identify those that are most likely to bind to a specific biological target. chemmethod.comnih.gov High-throughput virtual screening (HTVS) can be employed to analyze vast numbers of pyrazole-containing compounds against a target of interest, such as a specific kinase. chemmethod.comchemmethod.com
Key aspects of chemoinformatic analysis in this context include:
Pharmacophore Modeling: A pharmacophore model can be developed based on the known active compounds or the structure of the target's active site. This model defines the essential 3D arrangement of chemical features required for biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.
ADMET Prediction: Chemoinformatic tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. tojqi.net This early assessment of drug-likeness helps to prioritize candidates with favorable pharmacokinetic profiles.
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.commdpi.com Chemoinformatic analysis allows for the systematic exploration of chemical space around this core, suggesting modifications that could lead to improved potency, selectivity, and drug-like properties. nih.gov
Applications of 2 1h Pyrazol 4 Yl Amino Benzonitrile in Materials Science and Chemical Biology
Utilization as a Scaffold for Ligand Development (e.g., Metal Complexation, Corrosion Inhibition)
The unique structural features of 2-[(1H-Pyrazol-4-yl)amino]benzonitrile, which include the pyrazole (B372694) ring with its nitrogen atoms and the aminobenzonitrile moiety, make it an excellent candidate for ligand development. The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, forming stable metal complexes. This property is foundational to its application in areas such as catalysis and the development of novel materials with specific electronic or magnetic properties.
In the realm of corrosion inhibition, pyrazole derivatives are known to be effective in protecting metals, particularly steel, from corrosive environments. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface. The nitrogen and sulfur atoms, along with the π-electrons of the aromatic rings in pyrazole-based compounds, facilitate this adsorption, creating a protective film that shields the metal from corrosive agents. While specific studies on this compound are not extensively detailed in publicly available research, the general principles of corrosion inhibition by pyrazole derivatives suggest its strong potential in this application. The presence of multiple nitrogen atoms and the benzonitrile (B105546) group likely contributes to a high electron density, which would enhance its adsorption and protective capabilities on metal surfaces.
Integration into Fluorescent Probes and Sensors
The pyrazole scaffold is a common structural motif in the design of fluorescent probes and sensors for the detection of various analytes, including metal ions and biomolecules. The fluorescence properties of these probes can be modulated through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). nih.gov The design of such sensors often involves incorporating a recognition unit (receptor) for the target analyte and a signaling unit (fluorophore).
The this compound structure can serve as a core component of such probes. The pyrazole and amino groups can act as binding sites for metal ions, and the benzonitrile moiety can influence the electronic properties of the molecule, thereby affecting its fluorescence emission. Upon binding to a target analyte, conformational changes or alterations in the electronic environment can lead to a detectable change in the fluorescence signal, such as quenching or enhancement. nih.gov Research into pyrazole derivatives has demonstrated their utility in creating sensors with high sensitivity and selectivity for specific ions. nih.gov
Role in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the study of non-covalent interactions to construct complex, ordered structures from smaller molecular building blocks. Hydrogen bonding is a key directional interaction that drives the self-assembly of molecules into well-defined architectures. nih.gov The 1H-pyrazole moiety is a versatile synthon in crystal engineering due to the presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-type nitrogen atom). nih.gov
This dual functionality allows this compound to participate in the formation of various supramolecular motifs, such as dimers, chains, and more complex networks, through N-H···N hydrogen bonds. nih.govnih.gov The aminobenzonitrile part of the molecule can also engage in hydrogen bonding and π-π stacking interactions, further directing the self-assembly process and influencing the final architecture of the resulting supramolecular material. mdpi.com The ability to form these ordered assemblies is crucial for the development of functional materials with applications in areas like molecular recognition, catalysis, and porous materials. nih.gov
Application as a Building Block for Novel Chemical Entities in Agrochemicals
The pyrazole ring is a well-established privileged scaffold in the agrochemical industry, forming the core of many commercially successful herbicides, fungicides, and insecticides. clockss.org Pyrazole derivatives have been shown to exhibit a broad spectrum of biological activities, making them attractive starting points for the discovery of new crop protection agents.
Specifically, pyrazole-containing compounds have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plants that is a validated target for herbicides. clockss.orgresearchgate.net The inhibition of HPPD leads to the bleaching of weeds due to the disruption of carotenoid biosynthesis. clockss.org The this compound scaffold provides a versatile platform for the synthesis of new HPPD inhibitors and other herbicidal compounds. By modifying the substituents on the pyrazole and benzonitrile rings, chemists can fine-tune the biological activity, selectivity, and physicochemical properties of the resulting molecules to develop effective and safe herbicides. researchgate.netnih.govnih.gov
Table 1: Herbicidal Activity of Selected Pyrazole Derivatives
| Compound ID | Target Weed | Application Type | Inhibition Rate (%) at 750 g a.i./ha | Reference |
| 6d | Digitaria sanguinalis | Post-emergence | 82 | nih.gov |
| 6a | Digitaria sanguinalis | Post-emergence | Moderate | nih.gov |
| 6c | Abutilon theophrasti | Post-emergence | 50-60 | nih.govresearchgate.net |
| 6c | Eclipta prostrata | Post-emergence | 50-60 | nih.govresearchgate.net |
Note: The compounds listed are derivatives of the pyrazole scaffold and demonstrate the potential of this class of compounds in agrochemical applications. Data for this compound itself was not specifically available.
Non-Linear Optical (NLO) Properties and Potential in Optoelectronics
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for a variety of applications in optoelectronics, including frequency conversion, optical switching, and data storage. mdpi.comttelectronics.com Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties.
Emerging Research Directions and Future Perspectives for 2 1h Pyrazol 4 Yl Amino Benzonitrile
Challenges and Opportunities in Pyrazolylaminobenzonitrile Research
The 2-[(1H-pyrazol-4-yl)amino]benzonitrile scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. However, like any promising area of drug discovery, its continued development is met with both significant challenges and exciting opportunities. Navigating this landscape will be critical for translating the potential of this chemical class into tangible therapeutic benefits.
Key Challenges:
One of the foremost challenges is achieving high kinase selectivity . The this compound core typically functions as an ATP-competitive inhibitor, targeting a binding site that is highly conserved across the human kinome. This structural similarity can lead to off-target activity, where the inhibitor binds to unintended kinases, potentially causing adverse effects and toxicity. Designing analogues that can exploit the subtle differences between the ATP-binding pockets of various kinases remains a significant medicinal chemistry hurdle.
Another major obstacle is the emergence of drug resistance . Cancer cells can develop resistance to kinase inhibitors through various mechanisms, most commonly by acquiring mutations within the target kinase's binding site. These mutations can reduce the inhibitor's binding affinity, rendering the drug ineffective. The development of next-generation pyrazolylaminobenzonitrile derivatives must therefore anticipate and overcome these potential resistance mechanisms.
Finally, optimizing pharmacokinetic and physicochemical properties presents an ongoing challenge. While the pyrazole (B372694) ring is often considered a metabolically stable heterocycle, achieving the optimal balance of solubility, permeability, metabolic stability, and oral bioavailability in a final drug candidate requires extensive and careful molecular tailoring.
Future Opportunities:
Despite these challenges, the field is rich with opportunities. The pyrazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs, including successful kinase inhibitors like Ruxolitinib and Ibrutinib, validates its utility and favorable drug-like properties. This history of success provides a strong foundation and continued impetus for exploring novel derivatives.
The challenge of selectivity also presents an opportunity for innovative drug design. Strategies such as macrocyclization are being employed to lock the inhibitor into a specific bioactive conformation that fits the target kinase with high shape complementarity, thereby reducing off-target binding. Furthermore, designing inhibitors that bind to less conserved, inactive (DFG-out) conformations of kinases or allosteric sites offers another promising avenue to achieve greater selectivity.
There is a significant opportunity to design pyrazolylaminobenzonitrile analogues that can overcome acquired resistance . By using structural biology and computational modeling to understand how resistance mutations alter the kinase's active site, chemists can design new molecules that effectively inhibit both the wild-type and mutated forms of the enzyme.
| Aspect | Challenges | Opportunities |
| Selectivity | High conservation of the ATP-binding site across the kinome can lead to off-target effects. | Design of macrocycles, allosteric inhibitors, or compounds targeting unique kinase conformations to improve selectivity. |
| Resistance | Emergence of mutations in the target kinase can abrogate inhibitor binding and efficacy. | Rational design of next-generation inhibitors that are active against both wild-type and known mutant forms of the kinase. |
| Pharmacokinetics | Achieving an optimal balance of solubility, permeability, and metabolic stability for in vivo efficacy. | The pyrazole core is a metabolically stable and "privileged" scaffold, providing a strong starting point for optimization. |
| Therapeutic Scope | The primary focus has been on oncology. | Exploration of diverse pyrazolylaminobenzonitrile libraries against kinases implicated in other diseases (e.g., inflammation, neurology). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
